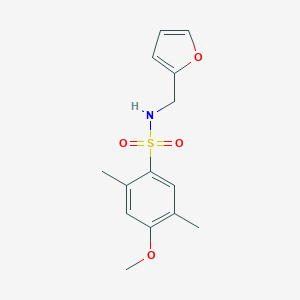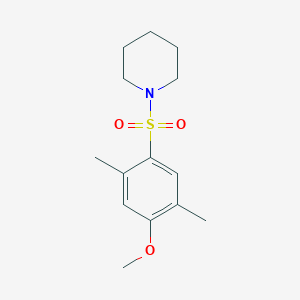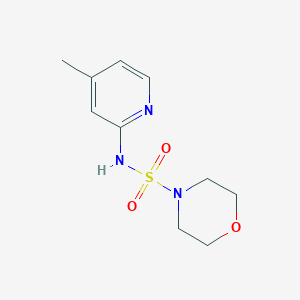![molecular formula C22H24N4O3 B279172 N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide, also known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS). It was first synthesized in 1989 by Maragos et al. and has since been widely used in scientific research to study the role of nitric oxide (NO) in various physiological and pathological processes.
作用机制
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide works by inhibiting the activity of NOS, which is the enzyme responsible for the production of NO. NO is an important signaling molecule that plays a key role in regulating various physiological processes, including blood pressure regulation, neurotransmission, and immune function. By inhibiting NOS, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide reduces the production of NO and thereby disrupts these processes.
Biochemical and physiological effects:
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure, increase vascular resistance, and impair endothelial function. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has also been shown to increase sympathetic nerve activity, reduce renal blood flow, and impair renal function. In addition, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to increase oxidative stress and inflammation in various tissues.
实验室实验的优点和局限性
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide is a potent and selective inhibitor of NOS, which makes it a valuable tool for studying the role of NO in various physiological and pathological processes. However, it is important to note that N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has some limitations. It has been shown to have off-target effects on other enzymes, such as cyclooxygenase and lipoxygenase, which can complicate the interpretation of experimental results. In addition, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide can have variable effects depending on the dose and route of administration, which can make it difficult to compare results across different studies.
未来方向
There are many potential future directions for research involving N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide. One area of interest is the role of NO in the regulation of immune function and inflammation. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to increase inflammation in various tissues, and further research is needed to understand the mechanisms underlying this effect. Another area of interest is the role of NO in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to have anti-tumor effects in some models, and further research is needed to explore its potential as a therapeutic agent. Finally, there is interest in developing new and more selective inhibitors of NOS that can be used to study the role of NO in a more targeted manner.
合成方法
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to give the corresponding silane intermediate, which is then reacted with 4-nitrophenyl isocyanate to form the final product, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide.
科学研究应用
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been widely used in scientific research to study the role of NO in various physiological and pathological processes. It has been shown to be effective in reducing blood pressure in animal models of hypertension and in preventing the development of atherosclerosis. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has also been used to study the role of NO in the regulation of renal function and in the pathogenesis of sepsis.
属性
产品名称 |
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide |
|---|---|
分子式 |
C22H24N4O3 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C22H24N4O3/c1-16-7-5-9-18(20(16)29-2)22(28)25-19-10-4-3-8-17(19)21(27)24-11-6-13-26-14-12-23-15-26/h3-5,7-10,12,14-15H,6,11,13H2,1-2H3,(H,24,27)(H,25,28) |
InChI 键 |
CPDBEKIRYHRNQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)


![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)






![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)